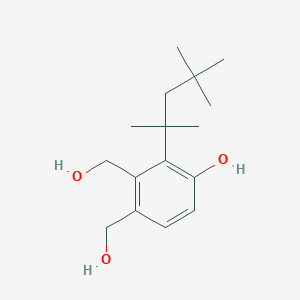
Ethanesulfonamide, N-hydroxy-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonamide, N-hydroxy-N-phenyl- is an organosulfur compound characterized by the presence of a sulfonamide group. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and polymers . The sulfonamide group consists of a sulfonyl group connected to an amine group, making it a versatile building block in medicinal chemistry .
Métodos De Preparación
The synthesis of Ethanesulfonamide, N-hydroxy-N-phenyl- typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another method involves the use of N-hydroxy aryl sulfonamide as a sulfonylating agent in the presence of iodine and potassium carbonate, which allows for regioselective sulfonylation of thiophenols, aryl acetylenic acids, and aromatic alkynes .
Análisis De Reacciones Químicas
Ethanesulfonamide, N-hydroxy-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethanesulfonamide, N-hydroxy-N-phenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethanesulfonamide, N-hydroxy-N-phenyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Ethanesulfonamide, N-hydroxy-N-phenyl- is part of a broader class of organosulfur compounds that include sulfenamides, sulfinamides, and other sulfonamides . Compared to these similar compounds, Ethanesulfonamide, N-hydroxy-N-phenyl- is unique due to its specific structural features and reactivity. Similar compounds include:
Sulfenamides: Known for their applications in rubber vulcanization.
Sulfinamides: Used in asymmetric synthesis and as intermediates in organic synthesis.
Other Sulfonamides: Widely used as antibiotics and in other pharmaceutical applications.
Ethanesulfonamide, N-hydroxy-N-phenyl- stands out due to its versatility and the efficiency of its synthetic routes, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
62918-98-3 |
|---|---|
Fórmula molecular |
C8H11NO3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
N-hydroxy-N-phenylethanesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-2-13(11,12)9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |
Clave InChI |
JVDAXRMCVGPDGB-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


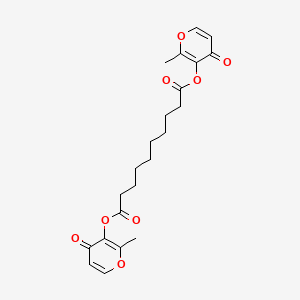
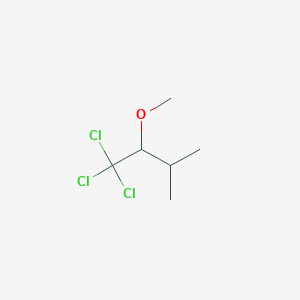
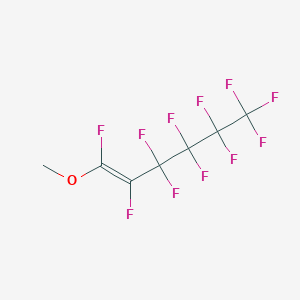
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
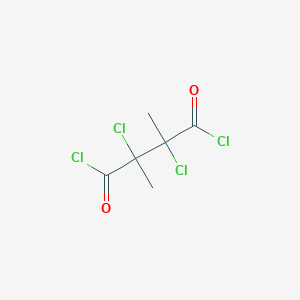
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
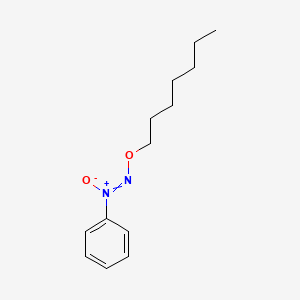
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
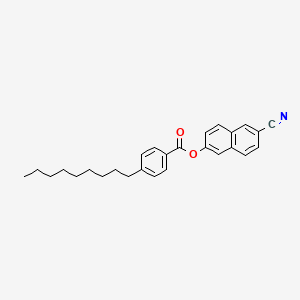
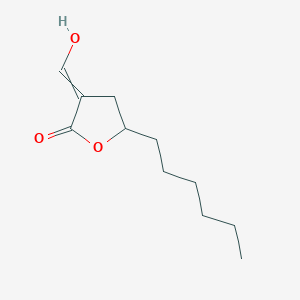
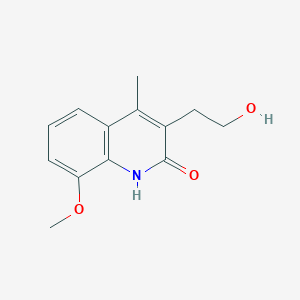
![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
